molecular formula C10H13BrO2 B3039732 3-Bromo-6-(methoxymethoxy)-o-xylene CAS No. 1301147-34-1

3-Bromo-6-(methoxymethoxy)-o-xylene

Cat. No. B3039732
CAS RN: 1301147-34-1
M. Wt: 245.11 g/mol
InChI Key: BUFKFGPNINVTRW-UHFFFAOYSA-N
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Description

3-Bromo-6-(methoxymethoxy)-o-xylene (3-Bromo-6-MMOX) is a chemical compound belonging to the class of organobromo compounds. It is a colorless liquid with a faint odor, and it is insoluble in water. 3-Bromo-6-MMOX is used in a variety of scientific research applications, as well as for laboratory experiments. It is used as an intermediate for the synthesis of various compounds, and it has been studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Structure

  • 3-Bromo-6-(methoxymethoxy)-o-xylene and similar compounds have been synthesized through regioselective Wittig reactions from substituted 1,2-naphthoquinones. These compounds, including variants like 3-bromo-2,2,6,6-tetramethyl-3,4-dihydro-2H,6H-1,5-dioxatriphenylene, feature specific molecular structures such as screw-boat conformations and are linked through interactions like π-π stacking and C-H...π(arene) hydrogen bonds (da Silva et al., 2007).

Vibrational Spectra and Electronic Properties

  • The vibrational spectra of 3-bromo-o-xylene, a related compound, have been analyzed through FTIR and FT-Raman spectra. Density functional theory (DFT) calculations were used to compare experimental and theoretical spectra, assessing the molecule's UV-Vis spectral analysis, HOMO-LUMO, and molecular electrostatic potential (MEP) (International Journal of Recent Technology and Engineering, 2019).

Synthesis for Naphthalocyanine Compounds

  • 3-Bromo-6-(methoxymethoxy)-o-xylene and related compounds like Bromo-2, 3-Dicyanonaphthalene have been synthesized for use in the preparation of naphthalocyanine compounds. Improvements in reaction conditions have led to increased yields and cost reductions (Yu Wei, 2001).

Polymer and Composite Material Synthesis

  • These compounds are used in the synthesis of polymers and composites. For example, a Wittig reaction involving 2-methoxy-5-(2-ethylhexyloxy)-p-xylylenebis(triphenylphosphonium chloride) was performed to obtain poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene], a polymer used in composite materials with silica (Kubo et al., 2005).

Chemical Reactivity and Structural Analysis

  • Studies on compounds like 4-Bromo-3-(Methoxymethoxy) Benzoic Acid, which share structural similarities with 3-Bromo-6-(methoxymethoxy)-o-xylene, have focused on understanding their structure, molecular parameters, and chemical reactivity. These studies include vibrational analysis, DFT studies, and assessments of reactivity descriptors (Yadav et al., 2022).

Application in Gas Sensing

  • Compounds related to 3-Bromo-6-(methoxymethoxy)-o-xylene have been utilized in the development of gas sensors. For instance, NiO/NiMoO4 nanocomposite hierarchical spheres, assembled from nanosheets prepared by hydrothermal reaction, have shown high selectivity and response to xylene gas (Kim et al., 2016).

Antioxidant and Anticancer Activities

  • Methylated and acetylated derivatives of natural bromophenols, chemically related to 3-Bromo-6-(methoxymethoxy)-o-xylene, have been studied for their antioxidant and anticancer activities. These compounds show promise in drug development due to their significant biological activities (Dong et al., 2022).

properties

IUPAC Name

1-bromo-4-(methoxymethoxy)-2,3-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-7-8(2)10(13-6-12-3)5-4-9(7)11/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFKFGPNINVTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)OCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-(methoxymethoxy)-o-xylene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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